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molecular formula C10H11NO2 B8660682 (2-Ethylbenzoxazol-5-yl)methanol

(2-Ethylbenzoxazol-5-yl)methanol

Cat. No. B8660682
M. Wt: 177.20 g/mol
InChI Key: KTRYYFCAVWLDRN-UHFFFAOYSA-N
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Patent
US06214845B1

Procedure details

A stirred solution of 8.0 grams (0.037 mole) of ethyl (2-ethylbenzoxazol-5-yl)carboxylate in 100 mL of anhydrous tetrahydrofuran was cooled to 0° C., and 20 mL (0.02 mole) of a 1.0 molar solution of lithium aluminum hydride in tetrahydrofuran was added portionwise from a syringe. Upon completion of the addition the reaction mixture was stirred at 0° C. for 15 minutes, then was allowed to warm to ambient temperature, where it stirred for about 18 hours. The reaction mixture was poured into a mixture of 250 mL of an aqueous solution saturated with ammonium chloride and ice. The mixture was then extracted with two 250 mL portions of diethyl ether. The combined extracts were washed with an aqueous solution saturated with sodium chloride, dried with magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to a residue, which was subjected to column chromatography on silica gel, with ethyl acetate as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 4.1 grams of (2-ethylbenzoxazol-5-yl)methanol. The NMR spectrum was consistent with the proposed structure.
Name
ethyl (2-ethylbenzoxazol-5-yl)carboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([C:12](OCC)=[O:13])=[CH:8][C:6]=2[N:7]=1)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>O1CCCC1>[CH2:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][C:6]=2[N:7]=1)[CH3:2] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
ethyl (2-ethylbenzoxazol-5-yl)carboxylate
Quantity
8 g
Type
reactant
Smiles
C(C)C=1OC2=C(N1)C=C(C=C2)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
aqueous solution
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
where it stirred for about 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with two 250 mL portions of diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue, which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C=1OC2=C(N1)C=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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